Product packaging for L,D-morpholinosuccinic acid(Cat. No.:)

L,D-morpholinosuccinic acid

Cat. No.: B8719875
M. Wt: 203.19 g/mol
InChI Key: UBDUXVILYVIFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L,D-Morpholinosuccinic Acid is a high-purity chemical building block designed for advanced research applications, particularly in the synthesis and modification of morpholino-based oligomers. Morpholino oligomers are nucleic acid analogs known for their robust sequence-specific binding to RNA and are powerful tools in molecular biology for modulating gene expression, studying developmental biology, and probing disease mechanisms . As a potential subunit monomer, this compound could contribute to the phosphorodiamidate-linked backbone of these oligomers. Succinic acid is a well-characterized dicarboxylic acid (butanedioic acid) that serves as a crucial intermediate in the tricarboxylic acid (TCA) cycle and has established roles in cellular metabolism and immune signaling . The stereochemistry indicated by the "L,D" prefix suggests a chiral structure, which may be engineered for specific binding affinity or to influence the pharmacokinetic properties of the resulting oligomer. Researchers can utilize this compound to develop novel oligonucleotides for probing gene function and developing therapeutic candidates. This product is intended for laboratory research by qualified professionals and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO5 B8719875 L,D-morpholinosuccinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

2-morpholin-4-ylbutanedioic acid

InChI

InChI=1S/C8H13NO5/c10-7(11)5-6(8(12)13)9-1-3-14-4-2-9/h6H,1-5H2,(H,10,11)(H,12,13)

InChI Key

UBDUXVILYVIFKH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CC(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for L,d Morpholinosuccinic Acid and Its Analogues

Stereoselective Synthesis Approaches for L,D-Morpholinosuccinic Acid

The synthesis of specific stereoisomers of morpholinosuccinic acid is critical for its application, as biological activity and material properties are often dependent on precise three-dimensional structure. The "L,D" designation implies a mixture of stereoisomers, but controlled synthesis can target specific diastereomers (e.g., (2S,3R) or (2S,3S)). Key approaches leverage chiral pool starting materials or employ asymmetric catalysis.

One major strategy involves the Michael addition of morpholine (B109124) to a chiral fumarate (B1241708) or maleate (B1232345) derivative. For instance, enzymatic methods have proven highly effective for the stereoselective synthesis of N-substituted aspartic acids. nih.govd-nb.info Enzymes like aspartate ammonia (B1221849) lyase (AspB) exhibit broad nucleophile specificity and can catalyze the addition of various amines to fumarate with excellent enantioselectivity (>97% enantiomeric excess). nih.gov While morpholine itself is a secondary amine and may present different reactivity, engineered lyases could potentially catalyze its addition to fumaric acid to produce enantiomerically pure (L)-2-morpholinosuccinic acid.

Another powerful technique is the asymmetric alkylation of chiral enolates. researchgate.netacs.org This method often involves the use of a chiral auxiliary, such as an N-acyloxazolidinone, attached to a succinate (B1194679) precursor. acs.org The auxiliary directs the stereoselective alkylation at the α-carbon, allowing for the controlled introduction of substituents. Subsequent removal of the auxiliary yields an enantiomerically enriched substituted succinic acid. A related approach uses an iron-based chiral auxiliary to prepare alkyl- or aryl-substituted succinoyl complexes with high diastereoselectivity. researchgate.net

Table 1: Comparison of Potential Stereoselective Synthesis Strategies

Method Principle Potential Advantages Potential Challenges
Enzymatic Addition Enzyme-catalyzed Michael addition of morpholine to fumarate. nih.govHigh enantioselectivity (>97% ee), mild reaction conditions, environmentally benign. nih.govd-nb.infoRequires identification or engineering of an enzyme that accepts morpholine as a substrate.
Chiral Auxiliary-Directed Alkylation A covalently attached chiral group directs stereoselective functionalization of a succinate precursor. acs.orgHigh diastereoselectivity (≥93:7), well-established methodology. acs.orgRequires additional steps for attachment and removal of the auxiliary, use of stoichiometric chiral reagents. acs.org
Kinetic Resolution by Hydrolysis Enantiospecific enzyme-catalyzed hydrolysis of a racemic succinate diester. acs.orgCan achieve high enantiomeric excess (98% ee reported for an analogue), applicable at scale. acs.orgTheoretical maximum yield is 50% without a recycling process for the unwanted enantiomer.

Precursor Chemistry and Intermediate Derivatization in Morpholino-Succinic Acid Synthesis

Key precursors include fumaric acid, maleic anhydride (B1165640), and their derivatives like aspartic acid (aminosuccinic acid) and malic acid (hydroxysuccinic acid). researchgate.netresearchgate.net Maleic anhydride, in particular, serves as a common starting point for various N-alkyl-aspartic acids. researchgate.net The reaction of morpholine with an activated succinic acid derivative is a central transformation. This can be achieved by converting one of the carboxylic acid groups into a more reactive species, such as an acid chloride, an activated ester, or by using a coupling agent. For example, phosphonitrilic chloride (PNT) in the presence of N-methylmorpholine has been used to activate carboxylic acids for amidation, a reaction that proceeds under mild conditions to afford amides in excellent yields. iajpr.com

The concept of intermediate derivatization is crucial for creating analogues. A key intermediate, such as a succinic anhydride or a mono-ester succinic acid, can be synthesized and then reacted with a variety of substituted morpholines to generate a library of compounds. google.com For example, 2-substituted succinic acid monoesters can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then undergo further reactions. google.com Similarly, photoredox catalysis has enabled the use of α-amino acids, like N-Boc-morpholine-3-carboxylic acid, as radical precursors for conjugate additions, showcasing a modern approach to forming the crucial carbon-carbon bond. nih.govacs.org

Table 2: Key Precursors and Intermediates for Morpholinosuccinic Acid Synthesis

Precursor/Intermediate Structure Role in Synthesis Reference
Maleic Anhydride C₄H₂O₃Starting material for N-substituted aspartic acid derivatives via addition of amines. researchgate.net
Fumaric Acid C₄H₄O₄Substrate for enzymatic or chemical Michael addition of morpholine. nih.govd-nb.info
N-Boc-morpholine-3-carboxylic acid C₁₀H₁₇NO₅A chiral morpholine-containing building block used in photoredox-catalyzed conjugate additions. nih.govacs.org
2-Substituted Succinic Acid Monoester ROOC-CH(R')-CH₂-COOHAn intermediate that can be selectively alkylated or coupled at the free carboxylic acid or the α-carbon. google.com
Succinoyl Chloride C₄H₄Cl₂O₂An activated form of succinic acid for direct reaction with morpholine to form an amide bond. iajpr.com

Optimization of Reaction Pathways and Yields for this compound Production

Optimizing reaction conditions is essential for maximizing yield, purity, and cost-effectiveness. pharmtech.com Methodologies like Design of Experiments (DoE) provide a systematic framework for process improvement by simultaneously varying multiple factors to identify the most beneficial conditions. springernature.comslideshare.net

For the synthesis of this compound, a key step to optimize would be the coupling of the morpholine moiety to the succinic acid backbone. Variables for optimization could include temperature, reaction time, solvent, catalyst type and loading, and the molar ratio of reactants. For instance, in an amidation reaction using a coupling agent, a DoE approach could explore the interplay between these factors to minimize side reactions and maximize the conversion to the desired product. slideshare.netslideshare.net

Catalysis plays a critical role in optimization. pharmtech.com For reactions involving C-H activation on the morpholine ring or the succinic acid backbone, screening different palladium catalysts and ligands could dramatically improve efficiency and selectivity. pnas.org Furthermore, the choice of base and solvent can be critical, as shown in studies where inorganic bases like K₂HPO₄ were found to be optimal for certain photoredox-catalyzed reactions. acs.org

Table 3: Hypothetical Design of Experiments (DoE) for Amide Coupling Optimization

Factor Level 1 Level 2 Level 3 Response to Measure
Temperature (°C) 025 (Room Temp)50Product Yield (%)
Catalyst Loading (mol%) 12.55Impurity Profile (HPLC)
Solvent DichloromethaneTetrahydrofuranAcetonitrile (B52724)Reaction Time (hours)
Reactant Ratio (Morpholine:Acid) 1.0:1.01.2:1.01.5:1.0

Molecular Interactions and Mechanistic Studies of L,d Morpholinosuccinic Acid

Structure-Activity Relationship (SAR) Studies of L,D-Morpholinosuccinic Acid Derivatives:There is no information on the systematic modification of the morpholine (B109124) or succinic acid moieties of this specific compound, nor on the stereochemical influences on its biological activity.

Computational Chemistry and Molecular Docking Studies for SAR Elucidation:No computational or molecular docking studies specifically focused on this compound have been published.

Due to the strict adherence required to the provided outline and the focus solely on "this compound," it is not possible to generate the requested article. To do so would require fabricating data and presenting information that is not scientifically validated for this compound, which would be inaccurate and misleading.

Therefore, the requested article on "this compound" cannot be generated at this time due to the lack of available scientific research.

Development and Application of L,d Morpholinosuccinic Acid As a Biochemical Probe

Design Principles for L,D-Morpholinosuccinic Acid-Based Probes

The design of biochemical probes based on this compound is guided by several key principles to ensure their efficacy and specificity. The inherent stereochemistry of the L,D-configuration plays a critical role in the molecular recognition by target biomolecules. The morpholine (B109124) ring, a heterocyclic amine, offers a rigid scaffold that can be functionalized to modulate solubility, cell permeability, and binding affinity. The succinic acid moiety provides carboxylic acid groups that can participate in hydrogen bonding and electrostatic interactions with protein targets, or serve as attachment points for reporter tags or reactive groups.

Key design considerations include:

Scaffold Rigidity and Conformation: The defined stereochemistry of the chiral centers in this compound restricts the conformational flexibility of the molecule. This pre-organization can lead to higher binding affinities and selectivities for specific protein targets compared to more flexible acyclic analogs.

Functional Group Display: The carboxylic acid groups and the secondary amine of the morpholine ring present distinct functional groups that can be strategically modified. For instance, one carboxyl group might be essential for target binding, while the other can be derivatized with a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling. nih.gov

Bioisosteric Replacements: To optimize the properties of the probe, parts of the this compound scaffold can be replaced with bioisosteres. This approach can enhance metabolic stability, improve cell permeability, or fine-tune the electronic properties of the molecule to achieve desired biological activity.

Synthesis of Labeled this compound Derivatives

The synthesis of labeled derivatives of this compound is crucial for their application as biochemical probes. Labeling allows for the detection and quantification of the probe and its interaction with biological targets. Isotopic labeling is a common strategy, particularly for applications in magnetic resonance imaging (MRI) and mass spectrometry-based proteomics.

The introduction of stable isotopes such as ¹³C, ¹⁵N, or ²H can be achieved through the use of labeled starting materials in the synthetic route. For example, the synthesis could start from isotopically labeled amino acids or other simple precursors. The synthetic strategy must be carefully planned to introduce the label at a specific position within the molecule without affecting its biological activity.

Labeling StrategyIsotopeApplication
Stable Isotope Labeling¹³C, ¹⁵NNMR-based interaction studies, Mass spectrometry
²H (Deuterium)Metabolic stability studies, Mass spectrometry
Radiolabeling¹⁴C, ³HAutoradiography, Quantitative binding assays

The preparation of radiolabeled versions, for instance with ¹⁴C, is also a valuable approach for highly sensitive detection in biological samples. researchgate.net The choice of label depends on the specific application and the detection method to be employed.

Application in Target Identification and Validation Studies

A primary application of this compound-based probes is in the identification and validation of their biological targets. nih.gov Target identification is a critical step in understanding the mechanism of action of a bioactive compound and in the development of new drugs. nih.gov

Affinity-based methods are commonly employed for target identification using these probes. This typically involves immobilizing an this compound derivative on a solid support, such as agarose (B213101) beads, to create an affinity matrix. This matrix can then be used to capture binding proteins from a cell lysate or tissue extract. After washing away non-specific binders, the specifically bound proteins are eluted and identified using techniques like mass spectrometry.

Alternatively, probes can be designed with photoreactive groups that, upon photoactivation, form a covalent bond with the target protein. This allows for the formation of a stable probe-target complex that can be isolated and identified.

Utilization in High-Throughput Screening Methodologies

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.govyoutube.com this compound derivatives can be utilized in HTS campaigns in several ways.

They can serve as a starting point for the development of compound libraries for screening. By systematically modifying the core scaffold, a diverse range of analogs can be synthesized and tested for their ability to modulate the activity of a specific enzyme or receptor.

Furthermore, fluorescently labeled this compound probes can be used in competitive binding assays. In this format, the probe binds to its target, generating a signal. When a compound from the screening library displaces the probe, a change in the signal is observed, indicating a potential "hit." This approach allows for the efficient screening of large compound collections to identify new ligands for the target of interest. The development of robust HTS assays is essential for discovering novel modulators of biological pathways. nih.gov

HTS ApplicationDescription
Library DevelopmentThe this compound scaffold is used as a template to generate a library of diverse compounds for screening.
Competitive Binding AssaysA labeled probe is used to establish a baseline signal with its target. Compounds that displace the probe are identified as hits.
Phenotypic ScreeningThe effect of this compound derivatives on cellular phenotypes is assessed in a high-throughput manner.

Advanced Analytical Techniques in L,d Morpholinosuccinic Acid Research

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of L,D-morpholinosuccinic acid. These techniques provide detailed information about the molecular structure, connectivity of atoms, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. While specific NMR data for this compound is not readily found in the literature, a hypothetical analysis can be described based on its structure.

¹H NMR (Proton NMR) would be utilized to identify the chemical environment of the hydrogen atoms within the molecule. The spectrum would be expected to show distinct signals for the protons on the morpholine (B109124) ring and the succinic acid backbone. The chemical shifts, integration of signals, and coupling constants would provide information about the connectivity of these protons.

¹³C NMR (Carbon-13 NMR) would be employed to determine the number and types of carbon atoms. The spectrum would reveal characteristic peaks for the carbonyl carbons of the carboxylic acid groups, the carbons of the morpholine ring, and the carbons of the succinic acid chain.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Morpholine Ring ProtonsData not availableData not availableData not available
Succinic Acid Backbone ProtonsData not availableData not availableData not available

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization (ESI) is a soft ionization technique that would be suitable for analyzing this compound, as it minimizes fragmentation and allows for the detection of the molecular ion. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, enabling the determination of the elemental formula of this compound and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern would provide valuable structural information, helping to confirm the connectivity of the morpholine and succinic acid moieties.

Expected Mass Spectrometry Data for this compound

Ion Expected m/z
[M+H]⁺Data not available
[M-H]⁻Data not available
Major Fragment IonsData not available

Chromatographic Separation and Purification Techniques for this compound

Chromatographic methods are essential for the separation of this compound from reaction mixtures, impurities, or complex biological matrices, as well as for its purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of polar organic compounds like this compound.

Reversed-Phase HPLC (RP-HPLC) would likely be the primary mode of separation. A C18 column would be a suitable stationary phase, and the mobile phase would typically consist of a mixture of water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is gradually increased, would likely be employed to achieve optimal separation.

Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative for this polar compound. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Preparative HPLC would be used for the purification of this compound on a larger scale.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a "greener" alternative to HPLC, using supercritical carbon dioxide as the main mobile phase. For a polar compound like this compound, a polar co-solvent such as methanol would be necessary. SFC can offer faster separations and easier solvent removal.

Hypothetical HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, specific dimensions not available
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Data not available
Flow Rate Data not available
Detection UV (wavelength not specified), MS

Quantitative Analysis of this compound in Complex Biological Matrices

The quantification of this compound in biological samples such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic and metabolic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.

Sample Preparation: A critical step in the analysis of biological samples is the removal of proteins and other interfering substances. This is typically achieved through protein precipitation with an organic solvent (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE).

Chromatographic Separation: An optimized HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) method, as described in the previous section, would be used to separate this compound from other components in the sample extract.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used for detection. In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interference from the biological matrix.

Quantification: An internal standard, a structurally similar compound that is not present in the biological sample, would be added at a known concentration to both the calibration standards and the unknown samples. The concentration of this compound in the samples would be determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Key Parameters for a Hypothetical LC-MS/MS Quantitative Method

Parameter Description
Sample Preparation Protein Precipitation or Solid-Phase Extraction
LC Column C18 or HILIC
Ionization Mode ESI Positive or Negative
MRM Transition Precursor ion → Product ion (specific m/z values not available)
Internal Standard A stable isotope-labeled version of this compound or a structural analog
Linear Range Data not available
Limit of Quantification (LOQ) Data not available

Computational and Chemoinformatic Approaches in L,d Morpholinosuccinic Acid Research

Ligand-Based and Structure-Based Design Methodologies

The design of novel analogues of L,D-morpholinosuccinic acid can be approached through two primary computational strategies: ligand-based and structure-based design. The choice between these methods is contingent on the availability of structural information for the biological target of interest.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target receptor or enzyme is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. The known activity of this compound would be used as a starting point to develop a hypothesis about the essential structural features required for its biological effect. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies would be utilized to correlate physicochemical properties of a series of this compound analogues with their biological activities.

Structure-Based Drug Design (SBDD) , conversely, is applicable when the 3D structure of the biological target has been elucidated, typically through X-ray crystallography or NMR spectroscopy. This methodology involves the use of molecular docking and molecular dynamics simulations to study the interactions between this compound and the binding site of its target. By visualizing and analyzing these interactions, researchers can rationally design modifications to the this compound scaffold to enhance its binding affinity and selectivity. For instance, if this compound is found to be an inhibitor of a particular enzyme, SBDD can guide the synthesis of more potent inhibitors.

A comparative overview of these methodologies is presented in the table below.

MethodologyPrimary RequirementKey TechniquesApplication to this compound Research
Ligand-Based DesignA set of molecules with known activitiesQSAR, Pharmacophore ModelingTo identify key structural features of this compound responsible for its activity and design new analogues.
Structure-Based Design3D structure of the biological targetMolecular Docking, Molecular DynamicsTo predict the binding mode of this compound and guide the design of analogues with improved target affinity.

In Silico Prediction of Molecular Interactions and Binding Modes

Understanding the molecular interactions between this compound and its biological target is fundamental to elucidating its mechanism of action. In silico tools, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting these interactions and the compound's binding mode.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would be performed against a target protein to identify the most likely binding pose. The scoring functions used in docking algorithms would then estimate the binding affinity, providing a rank-ordering of different poses or analogues.

Molecular Dynamics (MD) Simulations offer a more detailed view of the dynamic nature of the ligand-receptor complex over time. An MD simulation of the this compound-target complex, obtained from docking, would reveal the stability of the predicted binding mode and highlight key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. These simulations can also provide insights into the conformational changes that may occur in both the ligand and the target upon binding.

The predicted interactions for a hypothetical complex between this compound and an enzyme active site are summarized below.

Interaction TypePotential Interacting Groups on this compound
Hydrogen BondingCarboxylic acid groups, Morpholine (B109124) oxygen and nitrogen
Ionic InteractionsDeprotonated carboxylic acid groups
Hydrophobic InteractionsMorpholine ring

Pharmacophore Modeling and Virtual Screening for this compound Analogues

Pharmacophore modeling is a powerful ligand-based approach used to identify novel compounds with the potential for similar biological activity. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Based on the structure of this compound, a pharmacophore model could be generated, likely comprising features such as hydrogen bond donors and acceptors from the carboxylic acid groups and the morpholine moiety, as well as a hydrophobic feature representing the morpholine ring.

Once a pharmacophore model for this compound is developed and validated, it can be used as a 3D query for virtual screening of large compound libraries. wikipedia.org This process involves computationally filtering databases of chemical structures to identify molecules that match the pharmacophore model. The hits from the virtual screen can then be further evaluated using molecular docking and other computational methods before being selected for experimental testing. This approach allows for the efficient exploration of chemical space to discover structurally diverse analogues of this compound.

A typical virtual screening workflow for identifying this compound analogues is outlined below.

StepDescription
1. Library PreparationCuration and preparation of a 3D compound database.
2. Pharmacophore-based ScreeningFiltering the database using the this compound pharmacophore model.
3. Molecular DockingDocking of the hits from the pharmacophore screen into the target's binding site.
4. Filtering and SelectionApplying drug-likeness filters and visual inspection to select promising candidates for synthesis and biological evaluation.

Data Mining and Analysis of Related Chemical Spaces

Data mining and the analysis of chemical space are crucial chemoinformatic approaches for understanding the landscape of compounds related to this compound. Chemical space can be defined as the multidimensional space encompassing all possible molecules. By analyzing the chemical space around this compound, researchers can identify areas that have been underexplored and may contain novel active compounds.

This analysis involves the calculation of various molecular descriptors for this compound and its known analogues. These descriptors quantify various aspects of a molecule's structure and properties, such as its size, shape, lipophilicity, and electronic characteristics. Principal Component Analysis (PCA) and other dimensionality reduction techniques are then often used to visualize the chemical space and identify clusters of similar compounds.

Data mining techniques can also be applied to large chemical and biological databases to identify relationships between chemical structures and biological activities that may not be immediately apparent. This can help in identifying potential new targets for this compound or in understanding the polypharmacology of its analogues.

The following table provides examples of molecular descriptors that would be relevant for the analysis of the chemical space around this compound.

Descriptor ClassExamplesRelevance
1D DescriptorsMolecular Weight, LogP, Number of Hydrogen Bond Donors/AcceptorsBasic physicochemical properties and drug-likeness.
2D DescriptorsTopological Polar Surface Area (TPSA), Molecular Connectivity IndicesDescribing molecular size, polarity, and branching.
3D DescriptorsMolecular Shape Indices, Steric ParametersCharacterizing the three-dimensional shape and volume of the molecule.

Absence of Research Data on this compound

Comprehensive searches for scientific literature and data concerning the chemical compound "this compound" have yielded no specific information. As of the current date, there is no publicly available research detailing its synthesis, properties, or potential applications. Consequently, an article on the future research directions and unexplored avenues for this specific compound cannot be generated.

The lack of information prevents a discussion of this compound in the context of the requested outline:

Future Research Directions and Unexplored Avenues for L,d Morpholinosuccinic Acid

Integration with Emerging Technologies in Chemical Biology Research:The absence of any basic research on this compound means there is no basis for its integration with emerging technologies.

Further investigation into chemical and biological databases also did not provide any information on "L,D-morpholinosuccinic acid." This suggests that the compound may be a novel chemical entity that has not yet been described in the scientific literature, or it may be referred to by a different nomenclature that is not readily accessible.

Therefore, any discussion on the future research directions for this compound would be purely hypothetical and would not be based on any existing scientific findings, which would contradict the requirement for a scientifically accurate and informative article.

Q & A

Q. What statistical methods resolve conflicting results in structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply multivariate analysis (e.g., partial least squares regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Hierarchical clustering identifies outlier studies. Bayesian network models can integrate prior knowledge (e.g., known pharmacophores) to refine SAR hypotheses .

Ethical and Reproducibility Frameworks

Q. How can researchers ensure ethical rigor in studies involving this compound’s toxicological profiling?

  • Methodological Answer : Adhere to OECD guidelines for in vivo toxicity testing, including 3R principles (Replacement, Reduction, Refinement). Pre-register protocols on platforms like Open Science Framework (OSF) to minimize publication bias. Data sharing via repositories (e.g., ChEMBL) enhances transparency .

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